7-Methoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
7-Methoxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core with a methoxy group at the 7th position and a carbonitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. This process can be catalyzed by palladium and copper, with the reaction occurring in the presence of air and an inorganic additive such as potassium iodide (KI). The reaction conditions are optimized to achieve high yields and regioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxybenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
7-Methoxybenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Medicine: Research explores its use in developing new therapeutic agents targeting various diseases.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d]thiazole-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
2-Cyanobenzothiazole: Shares the benzothiazole core with a nitrile group at the 2nd position but lacks the methoxy group.
7-Methoxybenzothiazole: Similar structure but without the nitrile group at the 2nd position.
Uniqueness: 7-Methoxybenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-methoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIIROSUYPQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576940 | |
Record name | 7-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-36-9 | |
Record name | 7-Methoxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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